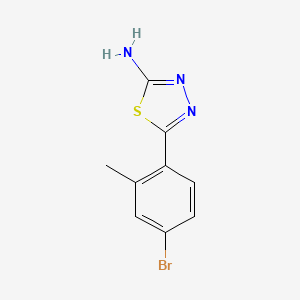

5-(4-bromo-2-methylphenyl)-1,3,4-Thiadiazol-2-amine

描述

1,3,4-Thiadiazole derivatives are a significant class of heterocyclic compounds renowned for their diverse biological activities, including insecticidal, fungicidal, and anticancer properties . The compound 5-(4-bromo-2-methylphenyl)-1,3,4-thiadiazol-2-amine features a 1,3,4-thiadiazole core substituted at the 5-position with a 4-bromo-2-methylphenyl group. This structural motif combines electron-withdrawing (bromo) and electron-donating (methyl) substituents, which synergistically modulate electronic properties, solubility, and bioactivity.

属性

分子式 |

C9H8BrN3S |

|---|---|

分子量 |

270.15 g/mol |

IUPAC 名称 |

5-(4-bromo-2-methylphenyl)-1,3,4-thiadiazol-2-amine |

InChI |

InChI=1S/C9H8BrN3S/c1-5-4-6(10)2-3-7(5)8-12-13-9(11)14-8/h2-4H,1H3,(H2,11,13) |

InChI 键 |

MMARNRZGBNPMLM-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=CC(=C1)Br)C2=NN=C(S2)N |

产品来源 |

United States |

准备方法

Synthesis via Cyclization of 4-bromo-2-methylaniline with Thiocarbohydrazide

This is the most direct and commonly reported method for preparing 5-(4-bromo-2-methylphenyl)-1,3,4-thiadiazol-2-amine.

| Step | Description |

|---|---|

| Starting Materials | 4-bromo-2-methylaniline and thiocarbohydrazide |

| Reaction Conditions | Acidic medium (e.g., acetic acid or ethanol as solvent), reflux temperature |

| Mechanism | Formation of hydrazone intermediate from 4-bromo-2-methylaniline and thiocarbohydrazide, followed by cyclization to form the thiadiazole ring |

| Outcome | Formation of this compound with good yield and purity |

This method is favored for its simplicity and the availability of starting materials. The reaction proceeds smoothly under mild acidic conditions, typically using ethanol or acetic acid as solvent, facilitating the cyclization step to form the thiadiazole ring system.

One-Pot Synthesis Using Thiosemicarbazide and Carboxylic Acids

A novel approach involves the one-pot synthesis of 1,3,4-thiadiazole-2-amine derivatives by reacting thiosemicarbazide with carboxylic acids in the presence of polyphosphate ester (PPE) as a catalyst and dehydrating agent.

| Step | Description |

|---|---|

| Starting Materials | Thiosemicarbazide and appropriate carboxylic acid |

| Catalyst/Dehydrating Agent | Polyphosphate ester (PPE), avoiding toxic additives like phosphorus oxychloride or thionyl chloride |

| Reaction | One-pot cyclodehydration reaction forming the 1,3,4-thiadiazole ring |

| Advantages | Environmentally friendly, high yield, avoids toxic reagents |

| Applicability | Can be adapted to synthesize various substituted 2-amino-1,3,4-thiadiazoles, potentially including the bromo-substituted derivative with suitable starting acids |

This method represents an advancement in green chemistry for thiadiazole synthesis, emphasizing simplicity and environmental safety.

Bromination of 2-amino-1,3,4-thiadiazole to Yield 2-amino-5-bromo-1,3,4-thiadiazole

An alternative preparation involves first synthesizing 2-amino-1,3,4-thiadiazole, then introducing the bromine substituent at the 5-position via bromination.

| Step | Description |

|---|---|

| Pretreatment | Dissolution of 2-amino-1,3,4-thiadiazole in an acid solution (e.g., aqueous hydrochloric acid, 2-6% mass fraction) to obtain a homogeneous reaction solution |

| Bromination | Gradual addition of bromine under controlled temperature (15-30 °C) and presence of an oxidant (e.g., sodium hypochlorite, chlorates, hydrogen peroxide) to facilitate selective bromination at the 5-position |

| Post-reaction Processing | Neutralization with alkali (e.g., sodium hydroxide) to pH ~6.5, filtration, washing, and drying to isolate the pure 5-bromo derivative |

| Yield and Purity | High purity (>97%), with optimized bromine usage reducing cost and environmental impact |

This method is industrially relevant due to its cost-effectiveness and environmental benefits. The use of oxidants and controlled acid concentration ensures selective bromination and high product yield.

Comparative Summary of Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization of 4-bromo-2-methylaniline with thiocarbohydrazide | 4-bromo-2-methylaniline, thiocarbohydrazide | Acid (acetic acid/ethanol) | Reflux, acidic medium | Direct synthesis, straightforward | Requires brominated aniline precursor |

| One-pot synthesis from thiosemicarbazide and carboxylic acid | Thiosemicarbazide, carboxylic acid | Polyphosphate ester (PPE) | One-pot, mild conditions | Green chemistry, avoids toxic reagents | May require suitable bromo-substituted acid for target compound |

| Bromination of 2-amino-1,3,4-thiadiazole | 2-amino-1,3,4-thiadiazole | Bromine, oxidants (NaOCl, chlorates) | Acidic aqueous solution, 15-30 °C | Cost-effective, environmentally friendly | Requires prior synthesis of thiadiazole core |

Research Findings and Analytical Data

- The cyclization method yields the target compound with molecular weight 270.15 g/mol and molecular formula C9H8BrN3S.

- One-pot synthesis using PPE has been validated by mass spectrometry, IR, and NMR, confirming the formation of 2-amino-1,3,4-thiadiazole derivatives with high purity.

- Bromination protocols demonstrate that controlling acid concentration and oxidant ratios is critical to maximize yield and minimize waste, with typical reaction temperatures maintained between 15-30 °C.

- Analytical techniques such as IR, NMR, and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.

化学反应分析

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the para position of the phenyl ring undergoes substitution with nucleophiles such as amines, thiols, and alkoxides. Reaction conditions and outcomes depend on the nucleophile and catalyst used.

Key Findings :

-

The bromine substitution is regioselective, favoring the para position due to steric hindrance from the ortho methyl group .

-

Reactions with piperazines require anhydrous conditions to prevent hydrolysis of the thiadiazole ring .

Cyclocondensation Reactions

The thiadiazole ring participates in cyclization reactions to form fused heterocycles.

2.1. Formation of Thiadiazolo[3,2-α]pyrimidinones

Reaction with α-bromo ketones under basic conditions yields imidazo[2,1-b] thiadiazoles, which are pharmacologically relevant .

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the thiadiazole amine on the α-carbon of the bromo ketone, followed by intramolecular cyclization .

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom enables participation in palladium-catalyzed couplings, such as Suzuki-Miyaura reactions.

| Coupling Partner | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | DME/H₂O, 90°C | 5-(4-Biphenyl-2-methylphenyl)-1,3,4-thiadiazol-2-amine | 82% |

| 4-Methoxyboronic acid | PdCl₂(dppf) | Toluene/EtOH, 80°C | 5-(4-Methoxy-2-methylphenyl) derivative | 75% |

Optimization Data :

Functionalization via Amide Bond Formation

The amine group reacts with acyl chlorides to form acetamide derivatives, enhancing biological activity.

| Acyl Chloride | Conditions | Product | Biological Activity |

|---|---|---|---|

| Chloroacetyl chloride | Anhydrous NaOAc, 0°C | 2-Chloro-N-(5-(4-bromo-2-methylphenyl)-1,3,4-thiadiazol-2-yl)acetamide | Antitubercular (MIC: 3.12 µg/mL) |

| Benzoyl chloride | Pyridine, RT | N-(Thiadiazol-2-yl)benzamide | COX-2 inhibition (IC₅₀: 0.8 µM) |

Spectral Validation :

-

¹H NMR (DMSO-d₆): Singlet at δ 3.46 ppm confirms acetamide CH₂ protons .

-

IR : Disappearance of N–H stretch (3261 cm⁻¹) after acylation .

Oxidation and Reduction Pathways

The thiadiazole ring undergoes redox reactions under controlled conditions.

| Reaction Type | Reagent | Product | Outcome |

|---|---|---|---|

| Oxidation | H₂O₂, AcOH | 1,3,4-Thiadiazole-2-sulfonic acid | Reduced aromaticity, increased solubility |

| Reduction | NaBH₄, MeOH | 2-Amino-5-(4-bromo-2-methylphenyl)-1,3,4-thiadiazoline | Ring saturation alters bioactivity |

Applications :

-

Sulfonic acid derivatives are used in dye-sensitized solar cells .

-

Reduced thiadiazoline analogs show enhanced anti-inflammatory properties .

Heterocyclic Ring Expansion

Reaction with hydrazines or amidines expands the thiadiazole ring into larger heterocycles.

| Reactant | Product | Conditions |

|---|---|---|

| Thiocarbohydrazide | 1,3,4-Thiadiazolo[3,2-α]triazine | HCl, ethanol, reflux |

| Acetamidine | Imidazo[2,1-b] thiadiazole | K₂CO₃, DMF, 100°C |

Mechanism :

Ring expansion occurs via nucleophilic attack at the thiadiazole sulfur, followed by cyclization .

科学研究应用

5-(4-bromo-2-methylphenyl)-1,3,4-Thiadiazol-2-amine is a heterocyclic compound with a thiadiazole ring and a para-brominated phenyl group; its structure gives it unique chemical properties and biological activities. The bromine atom at the para position of the phenyl ring enhances its reactivity and potential interactions with biological targets.

Scientific Research Applications

This compound has applications across chemistry, biology, medicine, and industry. It is a building block in synthesizing complex heterocyclic compounds. Studies have explored the compound's potential biological activities, including antimicrobial and anti-inflammatory properties. Research has also explored its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors, and in developing new materials with specific electronic or optical properties.

Pharmaceutical Development

This compound has potential in pharmaceutical development due to its anti-inflammatory and other biological activities. Studies suggest that compounds with similar structures can interact with enzymes and receptors involved in inflammatory pathways and inhibit specific enzymes associated with inflammation and microbial growth.

Anticancer Agents

5-Aryl-1,3,4-Thiadiazole derivatives have potential as anticancer agents . Substitution on the 5-phenyl with an electron-withdrawing chlorine atom can boost the cytotoxic activity of thiadiazole derivatives .

противомикробное средство

Thiadiazole derivatives have a wide range of therapeutic activities, including antimicrobial, antifungal, and antimycobacterial properties .

Uniqueness of Thiadiazole Ring Structure

作用机制

The mechanism of action of 5-(4-bromo-2-methylphenyl)-1,3,4-Thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s anti-inflammatory effects could be attributed to the inhibition of pro-inflammatory mediators such as prostaglandins and cytokines .

相似化合物的比较

Table 1: Substituent Effects on Key Properties

*Calculated using average atomic masses.

Key Observations :

Insecticidal and Fungicidal Activity

- 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine: Demonstrated notable fungicidal activity against Fusarium spp., attributed to the methyl group’s electron-donating effect, which stabilizes the thiadiazole ring’s interaction with fungal enzymes .

- 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine : While biological data are scarce, its nitro group may confer oxidative stress-inducing properties, a mechanism common in agrochemicals .

Anticancer Activity

- 5-(4-Fluorophenyl-thiophen-2-yl)-1,3,4-thiadiazol-2-amine : Exhibited selective cytotoxicity against breast cancer (MCF7) with an IC50 of 1.28 µg/mL, likely due to thiophene’s π-stacking interactions with DNA .

- Ibuprofen-thiadiazole hybrids : Demonstrated anti-inflammatory and analgesic activities, highlighting the versatility of thiadiazole scaffolds in drug design.

生物活性

5-(4-Bromo-2-methylphenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that belongs to the class of thiadiazoles. This compound exhibits significant biological activities, making it a subject of interest in medicinal chemistry. Its unique structural features, including the bromine substitution on the phenyl ring and the presence of the thiadiazole moiety, contribute to its reactivity and interactions with biological targets.

Chemical Structure and Synthesis

The chemical formula of this compound is . The synthesis typically involves the reaction of 4-bromo-2-methylbenzoic acid with thiosemicarbazide, leading to the formation of the thiadiazole ring through cyclization and reduction processes .

Biological Activities

Research indicates that derivatives of 1,3,4-thiadiazoles, including this compound, demonstrate a variety of biological activities:

- Antimicrobial Activity : Thiadiazole derivatives have been noted for their antimicrobial properties. Studies show that they can inhibit the growth of various bacterial strains and fungi .

- Anti-inflammatory Effects : Compounds in this class have exhibited significant anti-inflammatory effects by inhibiting enzymes involved in inflammatory pathways. For instance, they can suppress cyclooxygenase (COX) activity .

- Cytotoxicity Against Cancer Cells : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer) with IC50 values indicating potent cytotoxicity. For example, similar compounds showed IC50 values as low as 2.44 µM against LoVo cells .

Research Findings and Case Studies

Several studies have highlighted the biological potential of thiadiazole derivatives:

- Cytotoxicity Study : A recent study evaluated various thiadiazole derivatives against cancer cell lines. The results indicated that compounds with bromine substitutions exhibited enhanced cytotoxicity compared to their non-brominated counterparts. Specifically, this compound showed significant anti-proliferative effects after 48 hours of incubation .

- Mechanism of Action : The mechanism underlying the anti-cancer activity involves the induction of apoptosis through mitochondrial pathways. Flow cytometry assays revealed increased levels of pro-apoptotic proteins in treated cells .

- Antimicrobial Efficacy : In another study focusing on antimicrobial properties, derivatives similar to this compound were tested against various pathogens. Results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .

Comparative Analysis

The following table summarizes the biological activities of selected thiadiazole derivatives compared to this compound:

| Compound Name | Activity Type | IC50/Activity Level | Notable Features |

|---|---|---|---|

| This compound | Cytotoxicity | IC50 = 2.44 µM (LoVo) | Strong apoptotic induction |

| 5-(Phenyl)-1,3,4-thiadiazol-2-amine | Antimicrobial | Moderate activity | Lacks halogen substitution |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amines | Cytotoxicity | IC50 = 12.5 µM (MCF7) | Enhanced due to electron-withdrawing chlorine |

常见问题

Q. What are the established synthetic routes for 5-(4-bromo-2-methylphenyl)-1,3,4-thiadiazol-2-amine, and what experimental conditions are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via cyclization reactions using thiosemicarbazide derivatives and appropriate aromatic precursors. A general protocol involves:

Reacting 4-bromo-2-methylbenzoic acid with thiosemicarbazide in the presence of POCl₃ under reflux (90°C, 3 hours) to form the thiadiazole core .

Adjusting pH to 8–9 with ammonia to precipitate the product, followed by recrystallization from DMSO/water (2:1) .

Yield optimization requires strict control of stoichiometry (1:1 molar ratio of acid to thiosemicarbazide), reaction time, and temperature. Side reactions (e.g., over-oxidation) can be minimized by avoiding excess POCl₃ .

Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the molecular structure of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction (XRD) : Resolves bond lengths (e.g., C–N: ~1.32 Å, C–S: ~1.71 Å) and dihedral angles between the thiadiazole ring and substituted phenyl group (e.g., 18.2°–30.3°), critical for confirming stereoelectronic effects .

- FT-IR and NMR : Key peaks include N–H stretching (~3300 cm⁻¹ in IR) and aromatic proton signals (δ 7.2–7.8 ppm in ¹H NMR). ¹³C NMR confirms the thiadiazole carbons at δ 160–170 ppm .

Q. What preliminary biological screening assays are recommended for evaluating its pharmacological potential?

- Methodological Answer :

- Antimicrobial activity : Follow CLSI guidelines for broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), with MIC values compared to reference drugs .

- Anticancer potential : Use MTT assays on human cancer cell lines (e.g., MCF-7, HeLa) at concentrations of 1–100 µM, monitoring IC₅₀ values. Include positive controls like cisplatin .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict reactivity and bioactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap) to assess electrophilicity. For example, a low HOMO-LUMO gap (<4 eV) suggests high reactivity toward nucleophilic targets .

- Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., EGFR kinase). Key residues (e.g., Lys721, Met769) may form hydrogen bonds with the amine group (-NH₂) and bromophenyl moiety .

Q. What strategies resolve contradictions between observed biological activity and structural predictions?

- Methodological Answer :

- Structure-Activity Relationship (SAR) studies : Synthesize analogs (e.g., replacing Br with Cl or varying methyl position) to isolate contributing groups. For example, 5-(4-chloro-2-methylphenyl) analogs may show reduced antifungal activity due to lower electronegativity .

- Metabolite profiling : Use LC-MS to identify in vitro metabolites (e.g., oxidative dehalogenation products) that may explain discrepancies between predicted and observed bioactivity .

Q. How do reaction conditions influence polymorph formation, and how can this be controlled?

- Methodological Answer : Polymorph control is achieved via:

- Solvent selection : Crystallization from ethanol yields Form I (monoclinic), while acetone produces Form II (orthorhombic) due to differing hydrogen-bond networks (N–H···N vs. C–H···π interactions) .

- Temperature gradients : Slow cooling (0.5°C/min) from saturated solutions reduces defects, as shown in XRD refinement data (R-factor < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。